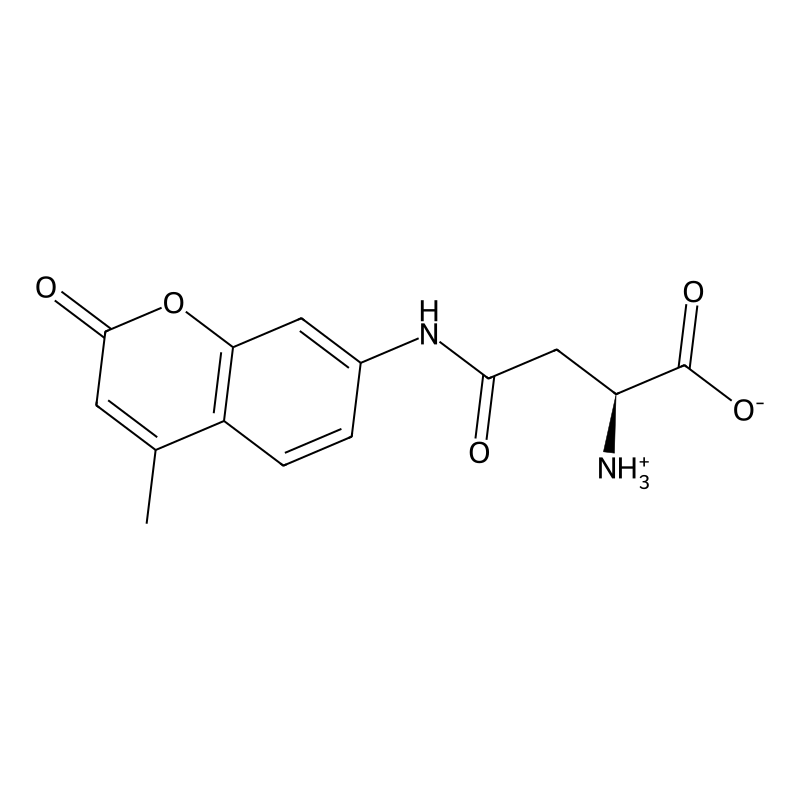

H-Asp(Amc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Substrate

The molecule's structure resembles the natural amino acid L-asparagine, with a modified side chain. This similarity allows it to act as a substrate for certain enzymes that typically interact with L-asparagine. By studying the interaction of these enzymes with (2S)-2-Azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate, researchers can gain insights into the enzyme's function and potential mechanisms for developing enzyme inhibitors for therapeutic purposes.

Protein-Protein Interaction Studies

The molecule can also be utilized in studies investigating protein-protein interactions. By attaching a fluorescent tag or other detectable moiety to (2S)-2-Azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate, researchers can monitor its binding to specific proteins. This information can be valuable in understanding protein function and identifying potential drug targets in various diseases.

H-Aspartic acid 7-amido-4-methylcoumarin, commonly referred to as H-Asp(Amc)-OH, is a fluorescent compound that combines the amino acid aspartic acid with a 7-amido-4-methylcoumarin moiety. This compound is characterized by its molecular formula and a molecular weight of approximately 286.27 g/mol. H-Asp(Amc)-OH is notable for its fluorescent properties, which make it valuable in various biochemical applications, particularly in enzyme assays and peptide synthesis.

The biological activity of H-Asp(Amc)-OH is closely linked to its role as a substrate for various enzymes, particularly proteases. When used in enzyme assays, the fluorescence emitted upon cleavage provides a quantitative measure of enzyme activity. This compound has been utilized in studies involving apoptosis and cellular signaling pathways, highlighting its importance in understanding biological processes at the molecular level .

The synthesis of H-Asp(Amc)-OH typically involves the coupling of aspartic acid with 7-amino-4-methylcoumarin. The process generally follows these steps:

- Activation of Aspartic Acid: The carboxyl group of aspartic acid is activated using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxy succinimide (NHS).

- Coupling Reaction: The activated aspartic acid is then reacted with 7-amino-4-methylcoumarin under controlled conditions to form H-Asp(Amc)-OH.

- Purification: The resulting product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity and yield .

H-Asp(Amc)-OH has several applications across various fields:

- Fluorescent Probes: Due to its fluorescent properties, it serves as a probe in biochemical assays for detecting enzyme activity.

- Peptide Synthesis: It can be utilized in solid-phase peptide synthesis as a building block.

- Drug Development: Its role in understanding proteolytic processes makes it valuable in drug discovery and development.

Studies on the interactions of H-Asp(Amc)-OH with enzymes have shown that it acts as an effective substrate for serine proteases and other classes of enzymes. These interactions are crucial for understanding enzyme kinetics and mechanisms, providing insights into how specific proteases recognize and cleave peptide bonds. The fluorescence emitted upon cleavage allows for real-time monitoring of these interactions, making it a powerful tool in biochemical research .

H-Asp(Amc)-OH shares structural similarities with several other compounds, particularly those used in peptide synthesis and enzyme assays. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| L-Aspartic Acid | Amino acid involved in protein synthesis | Naturally occurring amino acid |

| H-Asp(OBzl)-OH | Aspartic acid derivative with a benzyl ester | Used for protecting groups in peptide synthesis |

| H-Asp(Ala)-OH | Aspartic acid linked to alanine | Used in studying dipeptide interactions |

| H-Asp-Gly-OH | Aspartic acid linked to glycine | Investigated for its role in neurotransmission |

H-Asp(Amc)-OH's uniqueness lies primarily in its fluorescent properties conferred by the 7-amido-4-methylcoumarin moiety, which allows for sensitive detection methods not available with other similar compounds.

H-Asp(AMC)-OH, systematically named (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid, belongs to the class of fluorogenic peptide derivatives. Its molecular formula is C₁₄H₁₄N₂O₅, with a molecular weight of 290.27 g/mol. The structure features an L-aspartic acid residue linked via an amide bond to the AMC fluorophore, which consists of a coumarin backbone substituted with methyl and amino groups (Figure 1).

Table 1: Key Chemical Properties of H-Asp(AMC)-OH

| Property | Value | Source |

|---|---|---|

| CAS Number | 133628-73-6 | |

| Molecular Formula | C₁₄H₁₄N₂O₅ | |

| Molecular Weight | 290.27 g/mol | |

| Solubility | DMSO, water, organic solvents | |

| Fluorescence (λex/λem) | ~342 nm / ~441 nm |

The SMILES notation (CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N) and InChIKey (AAGPGZSFBVEQMU-JTQLQIEISA-N) provide precise descriptors of its stereochemistry and functional groups. Synonyms include L-Aspartic acid β-(7-amido-4-methylcoumarin) and H-Asp-amido-4-methylcoumarin, reflecting its hybrid amino acid-fluorophore structure.

Historical Development

The synthesis of H-Asp(AMC)-OH builds on decades of advancements in peptide-fluorophore conjugates. The AMC fluorophore itself originated from coumarin chemistry, with early patents (e.g., SU1325050A1) detailing methods to produce 7-amino-4-methylcoumarin via condensation of 3-aminophenol with acetoacetic acid derivatives. By the 1990s, AMC’s utility as a fluorogenic tag in enzyme substrates became evident, driven by its photostability and distinct spectral properties.

The coupling of AMC to amino acids like aspartic acid leveraged solid-phase peptide synthesis (SPPS) techniques. For instance, Fmoc-Asp(Wang resin)-AMC resins enabled efficient incorporation into peptides via PyBOP® or TBTU activation, followed by cleavage with trifluoroacetic acid (TFA). These methods addressed challenges in conjugating AMC’s poorly nucleophilic amine group to carboxylate termini, ensuring high-purity products for biochemical assays.

Significance in Biochemical Research

H-Asp(AMC)-OH’s dual functionality—as both a peptide and fluorophore—underpins its broad applicability:

Enzyme Kinetics and Protease Profiling

As a fluorogenic substrate, H-Asp(AMC)-OH enables real-time monitoring of proteolytic activity. Enzymes such as caspases and glycosylasparaginase cleave the amide bond between aspartic acid and AMC, releasing the fluorescent AMC moiety (Figure 2). This reaction facilitates quantitative assays with high sensitivity, as fluorescence intensity correlates directly with enzyme concentration or activity. For example:

- Caspase-3 Detection: The substrate Ac-Leu-Asp-Glu-Ser-Asp-AMC (containing H-Asp-AMC) releases AMC upon cleavage, allowing measurement of apoptosis in cell cultures.

- Aspartylglycosaminuria Diagnosis: Glycosylasparaginase activity in patient samples is assessed using H-Asp(AMC)-OH, where reduced cleavage indicates enzyme deficiency.

Table 2: Key Applications of H-Asp(AMC)-OH

Protein Labeling and Tracking

H-Asp(AMC)-OH’s AMC group can be conjugated to proteins via reductive amination, creating stable adducts for tracking degradation. For instance, hemoglobin labeled with AMC via sodium cyanoborohydride exhibits minimal background fluorescence until proteolytic cleavage occurs. This approach is invaluable for studying oxidative stress-induced protein damage or autophagy pathways.

Antimicrobial Research

While not directly antimicrobial, derivatives of AMC (e.g., 7-amino-4-methylcoumarin) exhibit antitubercular activity by targeting mycobacterial cell walls. Although H-Asp(AMC)-OH itself is not therapeutic, its structural motifs inform drug design.

Molecular Structure

H-Asp(Amc)-OH represents a fluorogenic amino acid derivative that combines the structural features of L-aspartic acid with 7-amino-4-methylcoumarin through an amide linkage [1] [4]. This compound serves as a valuable biochemical tool, particularly in enzyme assays and protein studies where fluorescent detection is required [1] [5]. The molecular architecture of H-Asp(Amc)-OH exhibits a sophisticated design that integrates the acidic properties of aspartic acid with the fluorescent characteristics of the coumarin moiety [2] [6].

Aspartic Acid Component

The aspartic acid component of H-Asp(Amc)-OH retains the fundamental structural characteristics of the naturally occurring L-amino acid [3] [17]. Aspartic acid possesses the molecular formula C₄H₇NO₄ and a molecular weight of 133.10 grams per mole [17] [18]. The structure consists of an α-amino group, an α-carboxylic acid group, and a distinctive side chain containing an additional carboxylic acid group [16] [17]. This side chain, represented as -CH₂-COOH, confers acidic properties to the molecule and establishes aspartic acid as one of the negatively charged amino acids at physiological pH conditions [17] [21].

The ionization behavior of aspartic acid is characterized by multiple dissociation constants: pK₁ = 2.1 for the α-carboxylic acid, pK₂ = 3.86 for the β-carboxylic acid in the side chain, and pK₃ = 9.82 for the amino group [17] [20]. The isoelectric point of aspartic acid ranges from 2.77 to 2.98, reflecting its acidic nature [17] [20]. Under physiological conditions, the side chain carboxyl group exists predominantly in its deprotonated form, creating the aspartate anion [3] [16].

The stereochemistry of the aspartic acid component in H-Asp(Amc)-OH corresponds to the L-configuration, which represents the naturally occurring enantiomer found in biological systems [16] [21]. This L-form exhibits the (S)-configuration at the α-carbon, maintaining consistency with the standard amino acid nomenclature used in biochemistry [18] [21].

AMC (7-Amino-4-methylcoumarin) Moiety

The 7-amino-4-methylcoumarin moiety constitutes the fluorescent component of H-Asp(Amc)-OH and provides the compound with its distinctive spectroscopic properties [8] [9]. This coumarin derivative possesses the molecular formula C₁₀H₉NO₂ and a molecular weight ranging from 175.18 to 175.2 grams per mole [8] [28]. The structure features a benzopyrone core with a methyl group at the 4-position and an amino group at the 7-position [8] [10].

The coumarin framework consists of a fused benzene and pyrone ring system, creating a planar aromatic structure that facilitates π-electron delocalization [8] [13]. The 4-methyl substitution enhances the electron-donating properties of the system, while the 7-amino group serves as both an electron donor and a site for chemical conjugation [10] [13]. This specific substitution pattern optimizes the fluorescent characteristics of the molecule, resulting in efficient light absorption and emission properties [8] [9].

The amino group at position 7 exhibits nucleophilic character and readily participates in amide bond formation reactions [10] [28]. This functional group serves as the primary site for conjugation with carboxylic acid-containing molecules, such as aspartic acid, enabling the synthesis of fluorogenic substrates and probes [4] [28]. The electron-donating nature of the amino group significantly influences the electronic properties of the coumarin system, contributing to the bathochromic shift in both absorption and emission spectra compared to unsubstituted coumarins [8] [11].

Linking Chemistry

The connection between the aspartic acid and 7-amino-4-methylcoumarin components occurs through an amide bond formation mechanism [4] . Specifically, the β-carboxylic acid group of aspartic acid forms an amide linkage with the 7-amino group of the methylcoumarin moiety [4] [6]. This coupling reaction typically employs standard peptide synthesis methodologies, including the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole [33] .

The amide bond formation follows conventional mechanisms where the carboxylic acid group is first activated, often through conversion to an acyl chloride or by using carbodiimide-based coupling reagents [33] [30]. The activated carboxyl group then undergoes nucleophilic attack by the amino group of the coumarin, resulting in the formation of the amide bond with concomitant elimination of water [30] [31]. This reaction proceeds under mild conditions and typically yields the desired conjugate in good to excellent yields [33].

The resulting amide linkage exhibits significant stability under physiological conditions while remaining susceptible to enzymatic hydrolysis by specific proteases [1] . This selective cleavability represents a crucial feature for the compound's utility in biochemical assays, where enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin, enabling quantitative detection and measurement [1] [29]. The amide bond length and geometry conform to standard peptide bond characteristics, with typical C-N bond lengths of approximately 1.33 Ångströms and partial double-bond character due to resonance stabilization [30] [31].

Physicochemical Properties

Molecular Formula and Weight

H-Asp(Amc)-OH exhibits the molecular formula C₁₄H₁₄N₂O₅, representing the combined atomic composition of both constituent components [1] [2]. The molecular weight ranges from 290.27 to 290.28 grams per mole, as reported by multiple analytical sources [1] [4]. The compound is assigned the Chemical Abstracts Service registry number 133628-73-6, providing unique identification for chemical databases and regulatory purposes [1] [2].

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates the compound as (2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid [6] [4]. This name accurately reflects the stereochemistry at the α-carbon of the aspartic acid component and the specific connectivity between the amino acid and coumarin moieties [6] [2]. Alternative naming systems may refer to the compound as L-aspartic acid β-(7-amido-4-methylcoumarin) or H-Asp(AMC)-OH, depending on the biochemical context [4] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₅ | Multiple sources [1] [2] |

| Molecular Weight (g/mol) | 290.27-290.28 | GlpBio, Sigma-Aldrich [1] [4] |

| CAS Number | 133628-73-6 | Multiple sources [1] [2] |

| IUPAC Name | (2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | PubChem [6] |

Solubility Profile

The solubility characteristics of H-Asp(Amc)-OH reflect the dual nature of its molecular structure, combining the hydrophilic properties of the amino acid component with the more lipophilic characteristics of the coumarin moiety [1] . In aqueous solutions, the compound exhibits limited solubility, particularly at neutral pH conditions [1] . This reduced aqueous solubility stems primarily from the aromatic coumarin system, which contributes significant hydrophobic character to the overall molecular structure [25].

In organic solvents, H-Asp(Amc)-OH demonstrates substantially improved solubility profiles [1] . Dimethyl sulfoxide serves as an excellent solvent for the compound, with concentrations exceeding 10 millimolar readily achievable [1] [28]. This enhanced solubility in dimethyl sulfoxide facilitates the preparation of concentrated stock solutions for subsequent dilution in aqueous buffer systems [1] . Other organic solvents, including dimethylformamide and acetonitrile, also provide suitable dissolution media for the compound [25] [33].

The pH dependence of solubility reflects the ionizable groups present in the aspartic acid component [25]. At acidic pH values, the carboxylic acid groups remain largely protonated, reducing the overall charge and potentially decreasing aqueous solubility [17] . Conversely, at neutral to alkaline pH conditions, deprotonation of the carboxyl groups increases the ionic character and may enhance water solubility [17] [25]. However, the overall solubility remains constrained by the hydrophobic coumarin moiety regardless of pH conditions .

| Property | Value | Reference |

|---|---|---|

| Solubility in Water | Limited/Poor | GlpBio, EvitaChem [1] |

| Solubility in DMSO | >10 mM achievable | GlpBio [1] |

| pH Sensitivity | pH sensitive | EvitaChem |

Stability Characteristics

The stability profile of H-Asp(Amc)-OH encompasses both chemical and physical stability under various storage and handling conditions [1] . At standard laboratory conditions, the compound demonstrates general stability but may undergo degradation under extreme pH or temperature conditions . The amide bond linking the aspartic acid and coumarin components represents a potential site of hydrolytic cleavage, particularly under acidic or basic conditions at elevated temperatures [27].

Temperature storage requirements specify maintenance at -20°C for short-term storage or -80°C for extended preservation [1] . Under these frozen storage conditions, the compound maintains stability for approximately one month at -20°C and up to six months at -80°C [1] [28]. These stability periods assume proper storage in a dry environment with protection from light exposure [1] [10]. Repeated freeze-thaw cycles should be avoided to prevent potential degradation and maintain compound integrity [1] [28].

Light sensitivity represents another important stability consideration due to the photoreactive nature of the coumarin chromophore [10] . Prolonged exposure to ultraviolet or visible light may result in photodegradation processes that alter the fluorescent properties or chemical structure of the compound [10] [11]. Consequently, storage in amber vials or under dark conditions is recommended to preserve compound stability [10] [28]. Additionally, the compound exhibits sensitivity to oxidative conditions, necessitating storage under inert atmosphere when possible [27].

| Property | Value | Reference |

|---|---|---|

| Storage Temperature | -20°C to -80°C | Multiple sources [1] |

| Stability at -20°C | 1 month | GlpBio [1] |

| Stability at -80°C | 6 months | GlpBio [1] |

| Light Sensitivity | Photosensitive | Literature reports [10] |

| pH Stability | Sensitive to extreme pH | EvitaChem |

Spectroscopic Characteristics

Fluorescence Properties

The fluorescence characteristics of H-Asp(Amc)-OH derive primarily from the 7-amino-4-methylcoumarin chromophore, which exhibits robust fluorescent behavior across a range of conditions [8] [9]. The compound demonstrates efficient fluorescence with emission in the blue region of the visible spectrum, specifically exhibiting a characteristic cyan coloration [8] [14]. This fluorescent behavior results from the extended π-electron system of the coumarin framework, enhanced by the electron-donating properties of the 7-amino substituent [8] [11].

The fluorescence quantum yield and molar absorptivity values for H-Asp(Amc)-OH have not been extensively reported in the available literature, though the parent 7-amino-4-methylcoumarin compound is known to possess favorable photophysical properties [8] [9]. The fluorescent intensity remains relatively stable across physiological pH ranges, making the compound suitable for biological applications where pH variations may occur [10] [8]. This pH independence represents a significant advantage over other fluorescent probes that exhibit pH-dependent fluorescence quenching or enhancement [10] [12].

Environmental factors including solvent polarity, temperature, and the presence of quenching agents can influence the fluorescence characteristics of H-Asp(Amc)-OH [11] [12]. In polar solvents such as water or buffer solutions, the compound typically exhibits slightly reduced fluorescence intensity compared to less polar organic solvents [11] [27]. Temperature effects generally follow the expected pattern of decreased fluorescence intensity at elevated temperatures due to increased non-radiative decay pathways [11] [15].

Absorption Spectrum

The absorption spectrum of H-Asp(Amc)-OH exhibits characteristic features attributable to the coumarin chromophore system [8] [9]. The compound displays a primary absorption maximum in the ultraviolet region, specifically at wavelengths ranging from 341 to 344 nanometers [8] [9]. This absorption band corresponds to the π→π* electronic transition within the conjugated coumarin system [8] [14]. The exact wavelength of maximum absorption may vary slightly depending on the solvent environment and pH conditions [9] [11].

The absorption spectrum typically exhibits a relatively broad absorption band with moderate extinction coefficients, though specific molar absorptivity values for H-Asp(Amc)-OH have not been extensively documented in the literature [8] [9]. The spectral bandwidth and shape reflect the electronic structure of the 7-amino-4-methylcoumarin system, with the amino group contributing to both the intensity and wavelength of absorption [8] [13]. Secondary absorption features may appear at shorter wavelengths, corresponding to higher energy electronic transitions within the aromatic system [8] [14].

Solvent effects can influence the absorption spectrum characteristics, with polar solvents typically causing slight bathochromic shifts compared to nonpolar environments [11] [14]. The presence of the aspartic acid component may introduce minor perturbations to the absorption spectrum through intramolecular interactions or changes in the local environment of the chromophore [8] . pH effects on the absorption spectrum are generally minimal due to the separation of the ionizable carboxyl groups from the chromophoric system [8] [17].

Emission Spectrum

The emission spectrum of H-Asp(Amc)-OH demonstrates characteristic fluorescence in the blue region of the visible spectrum, with emission maxima occurring at wavelengths between 440 and 441 nanometers [8] [9]. This emission wavelength represents a Stokes shift of approximately 100 nanometers from the excitation maximum, providing excellent spectral separation for fluorescence detection applications [8] [9]. The emission band typically exhibits a relatively narrow bandwidth with good spectral resolution [8] [13].

The fluorescence emission intensity and spectral characteristics remain relatively stable across physiological conditions, contributing to the compound's utility in biological assays [8] [10]. The emission spectrum shape typically follows a Gaussian or similar distribution, with minimal fine structure visible under standard measurement conditions [8] [9]. The emission wavelength and intensity can be influenced by environmental factors including solvent polarity, pH, and the presence of other chemical species [11] [15].

Fluorescence lifetime measurements, while not extensively reported for H-Asp(Amc)-OH specifically, would be expected to fall within the typical range for coumarin derivatives, generally spanning several nanoseconds [11] [15]. The emission characteristics make the compound well-suited for detection using standard fluorescence instrumentation equipped with appropriate excitation sources and detection systems [8] [9]. Common filter combinations include excitation around 350 nanometers and emission detection around 450 nanometers [8] [13].

| Spectroscopic Property | Value | Reference |

|---|---|---|

| Excitation Maximum (nm) | 341-344 | FluoroFinder, AAT Bioquest [8] [9] |

| Emission Maximum (nm) | 440-441 | FluoroFinder, AAT Bioquest [8] [9] |

| Stokes Shift (nm) | ~100 | Calculated from data [8] [9] |

| Emission Color | Blue/Cyan | Literature reports [8] [14] |

| pH Sensitivity | Minimal | Literature reports [8] [10] |

Synthetic Routes

H-Asp(AMC)-OH, chemically known as N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-asparagine or L-aspartic acid β-(7-amido-4-methylcoumarin), represents a significant class of fluorogenic amino acid derivatives used extensively in biochemical research [1] [2]. The compound features a molecular formula of C₁₄H₁₄N₂O₅ with a molecular weight of 290.27 g/mol [2] [3]. Multiple synthetic approaches have been developed for its preparation, each offering distinct advantages depending on the scale, purity requirements, and intended applications.

Solution-Phase Synthesis

Solution-phase synthesis remains the traditional and versatile approach for preparing H-Asp(AMC)-OH, particularly suited for large-scale production and detailed mechanistic studies [4] [5]. The synthesis typically proceeds through the coupling of L-aspartic acid derivatives with 7-amino-4-methylcoumarin using established peptide coupling methodologies.

Carbodiimide-Mediated Coupling Approach

The most widely employed solution-phase method utilizes carbodiimide coupling reagents, particularly N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) [6] [7]. This approach involves the activation of the carboxyl group of protected aspartic acid derivatives, followed by nucleophilic attack from the amino group of 7-amino-4-methylcoumarin [8].

The reaction proceeds under the following conditions: protected L-aspartic acid (1.0 equivalent) is dissolved in anhydrous dimethylformamide (DMF) at ambient temperature. HOBt (1.2 equivalents) is added to minimize racemization, followed by DCC (1.2 equivalents) to activate the carboxyl group [7]. The 7-amino-4-methylcoumarin (1.1 equivalents) is subsequently introduced, and the reaction mixture is stirred under inert atmosphere for 12-24 hours [6]. Typical yields range from 65-85%, with the reaction being driven to completion by the use of excess coupling reagents [9].

EDC/NHS Coupling System

An alternative solution-phase approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) . This coupling system offers several advantages, including reduced racemization risk and milder reaction conditions. The reaction is typically conducted at 0°C initially, then allowed to warm to room temperature over 24-48 hours. The EDC/NHS system provides activation through the formation of a stable NHS ester intermediate, which subsequently reacts with the AMC amino group [11].

The molar ratios employed are typically 1:1.2:1.2 for peptide:EDC:NHS, conducted in DMF or acetonitrile as the solvent system . This approach consistently achieves yields of 70-85% with excellent preservation of stereochemical integrity at the aspartic acid center [11].

Azide Coupling Method

A specialized solution-phase approach utilizes the azide coupling methodology, particularly effective for sterically hindered amino acid derivatives [12]. This method involves the conversion of the protected aspartic acid to its corresponding acyl azide intermediate using sodium nitrite in acidic conditions, followed by reaction with 7-amino-4-methylcoumarin. The azide coupling method requires careful temperature control (typically 0-5°C) to prevent decomposition of the azide intermediate, but offers high coupling efficiency and minimal racemization [12].

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis has emerged as the preferred method for H-Asp(AMC)-OH preparation, particularly for research applications requiring high purity and incorporation into larger peptide sequences [13] [14]. Several innovative approaches have been developed to overcome the challenges associated with the poor nucleophilicity of the AMC amino group.

Conventional SPPS with Pre-formed AMC Derivatives

The traditional solid-phase approach involves the initial formation of Fmoc-Asp(AMC)-OH derivatives in solution, followed by incorporation into solid-phase synthesis protocols [13]. The Fmoc-protected aspartic acid-AMC conjugate is coupled to the growing peptide chain using standard activation methods such as PyBOP or TBTU with diisopropylethylamine (DIPEA) as the base [13].

Coupling reactions typically require extended reaction times (60-90 minutes) compared to standard amino acids due to the reduced nucleophilicity of the AMC-modified residue [13]. Double coupling protocols are often employed to ensure complete acylation, with Kaiser test monitoring used to verify coupling completion [15]. This approach achieves yields of 75-90% for individual coupling steps [13].

AMC-Resin Technology

A significant advancement in solid-phase synthesis involves the development of specialized AMC-resin supports [14] [16]. This innovative approach utilizes N-Fmoc-7-aminocoumarin-4-acetic acid (Fmoc-Aca-OH) attached to Wang resin as a bifunctional linker [14]. The synthetic protocol proceeds as follows:

Resin Loading: Fmoc-Aca-OH is coupled to Wang resin using standard coupling conditions with DIC and HOBt [14].

Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine in DMF for 25 minutes [14].

Peptide Assembly: Standard Fmoc SPPS protocols are employed for peptide chain elongation using activated amino acids [14].

Cleavage and Decarboxylation: Treatment with trifluoroacetic acid releases the peptide-7-aminocoumarin-4-acetic acid conjugate, which undergoes facile decarboxylation under mild conditions to afford the desired peptide-AMC products [14].

This approach offers several advantages, including direct incorporation of the AMC fluorophore, compatibility with automated synthesis protocols, and yields of 60-80% after the decarboxylation step [14] [16].

Preloaded Amino Acid-AMC Resins

Commercial development has led to the availability of preloaded resins containing Fmoc-Asp(Wang resin)-AMC and Fmoc-Arg(bis-Boc-resin)-AMC [13] [17]. These specialized resins are designed for direct use in SPPS protocols:

- Fmoc-Asp(Wang resin)-AMC: Utilizes Wang resin linker with cleavage by 95% TFA [13] [17]

- Fmoc-Arg(bis-Boc-resin)-AMC: Employs acid-cleavable protecting groups with simultaneous deprotection and cleavage [13]

The preloaded resins require specific deprotection conditions: 20% piperidine in DMF for Asp derivatives, while 3% DBU in DMF provides optimal results for Arg derivatives [13]. Subsequent amino acid couplings utilize double coupling protocols with PyBOP or TBTU activation to ensure complete acylation [13].

Automated SPPS Protocols

High-throughput synthesis of H-Asp(AMC)-OH derivatives has been achieved through automated SPPS systems [15] [18]. Automated protocols typically employ:

- Coupling Reagents: PyBOP, TBTU, or HATU with DIPEA or NMM as base [15]

- Coupling Times: Extended cycles of 20-40 minutes for AMC-containing residues

- Monitoring: Real-time coupling efficiency assessment through spectrophotometric Fmoc quantitation [19]

- Purification: Integrated preparative HPLC systems for crude product purification [15]

Automated synthesis protocols achieve reproducible yields of 80-95% with high purity crude products suitable for direct biological applications .

Purification Methods

The purification of H-Asp(AMC)-OH requires specialized techniques due to its amphiphilic nature, fluorescent properties, and potential for degradation under harsh conditions [20] [21]. Multiple chromatographic approaches have been developed to achieve the high purity standards required for biochemical applications.

Reverse-Phase High-Performance Liquid Chromatography

Reverse-phase HPLC (RP-HPLC) represents the gold standard for H-Asp(AMC)-OH purification, offering excellent resolution and scalability [20] [22]. The method typically employs C18 silica stationary phases with particle sizes ranging from 5-10 μm for analytical applications and 10-20 μm for preparative separations [20].

The mobile phase system consists of aqueous 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile containing 0.1% TFA as solvent B [20] [22]. Linear gradient elution from 10-60% acetonitrile over 30-60 minutes provides optimal separation of H-Asp(AMC)-OH from synthetic impurities and side products [22]. Detection is typically performed at 214 nm for peptide backbone absorption and 280 nm for aromatic chromophores, with additional fluorescence detection at excitation/emission wavelengths of 342/441 nm specific for the AMC moiety [20] [17].

Preparative HPLC protocols employ larger column dimensions (20-50 mm internal diameter) with sample loads up to 200 mg on analytical instrumentation [20]. The separation is optimized through systematic variation of gradient steepness, flow rate, and column temperature to achieve baseline resolution between the target compound and closely eluting impurities [20].

High-Resolution Chromatography

Advanced purification protocols utilize sub-2 μm particle C18 phases to achieve superior resolution and shorter analysis times [21] [23]. Ultra-high-performance liquid chromatography (UHPLC) systems operating at pressures up to 1000 bar enable the use of 1.7 μm particle columns with significant improvements in peak capacity and separation efficiency [21].

For mass spectrometry-compatible purification, 0.1% formic acid replaces TFA as the acidic modifier to prevent ion suppression during electrospray ionization [23]. This modification requires careful optimization of the gradient profile, as formic acid (pKa ~3.7) provides different selectivity compared to TFA (pKa ~0.3) [23].

Hydrophobic Interaction Chromatography

Hydrophobic interaction chromatography (HIC) offers an orthogonal purification approach particularly useful for separating H-Asp(AMC)-OH from hydrophobic impurities and degradation products [24]. The method employs butyl or phenyl-modified stationary phases with high-salt mobile phases containing ammonium sulfate gradients [24].

HIC separation relies on the differential hydrophobic interactions between the AMC chromophore and various impurities under high-salt conditions [24]. The mobile phase typically consists of 1.5 M ammonium sulfate in 20 mM sodium phosphate buffer (pH 6.0-7.0) as the starting condition, with a decreasing salt gradient to pure aqueous buffer over 45-60 minutes [24]. This approach achieves effective separation of structural variants and provides purities exceeding 90% [24].

Size Exclusion Chromatography

Size exclusion chromatography (SEC) serves as both an analytical and preparative tool for H-Asp(AMC)-OH purification, particularly useful for removing aggregated or cross-linked products [24] [21]. The method employs cross-linked dextran or polyacrylamide stationary phases with aqueous buffer mobile phases [24].

SEC separation is based on molecular size differences, with smaller molecules like H-Asp(AMC)-OH (290 Da) eluting later than larger aggregates or impurities [24]. The technique is particularly valuable for final polishing steps and quality control analysis, providing information about sample homogeneity and the presence of high molecular weight contaminants [21].

Capillary Electrophoresis

Capillary electrophoresis (CE) provides an alternative purification approach with high resolution and minimal sample consumption [20] [25]. The method is particularly effective for separating charged species and stereoisomers of H-Asp(AMC)-OH [25].

Capillary zone electrophoresis with fluorescence detection offers exceptional sensitivity for AMC-containing compounds, with detection limits in the nanomolar range [25]. The separation buffer typically consists of 50 mM borate or phosphate buffer at pH 8.0-9.0, providing optimal resolution of amino acid derivatives [25]. Sample preparation involves fluorescent derivatization when working with non-fluorescent precursors, followed by solvent extraction and concentration procedures [25].

Analytical Characterization Techniques

Comprehensive characterization of H-Asp(AMC)-OH requires multiple analytical techniques to confirm structural identity, assess purity, and evaluate physicochemical properties [26] [22]. The fluorescent nature of the compound provides unique analytical opportunities while presenting specific challenges for conventional methods.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) represents the primary technique for molecular characterization of H-Asp(AMC)-OH [27] [22]. Electrospray ionization (ESI) in positive mode provides optimal ionization efficiency for the compound, generating predominant [M+H]⁺ ions at m/z 291.2764 (calculated for C₁₄H₁₅N₂O₅⁺) [27].

HRMS analysis requires mass accuracy better than 5 ppm to distinguish H-Asp(AMC)-OH from closely related structural isomers and impurities [27] [22]. Tandem mass spectrometry (MS/MS) provides definitive structural confirmation through characteristic fragmentation patterns, including loss of the carboxylic acid group (-45 Da) and cleavage of the amide bond connecting the aspartic acid and AMC moieties [22].

The fragmentation pattern typically shows major ions at m/z 246 (loss of COOH), m/z 175 (AMC fragment), and m/z 132 (methylcoumarin core) [22]. These diagnostic fragments enable unambiguous identification and differentiate H-Asp(AMC)-OH from related compounds such as H-Glu(AMC)-OH or other amino acid-AMC conjugates [22].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about H-Asp(AMC)-OH, including stereochemical confirmation and identification of regioisomers [28] [27]. Spectra are typically recorded at 400-600 MHz in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) as solvents [28].

Characteristic ¹H NMR signals include: the AMC aromatic protons appearing as doublets around δ 7.7-8.0 ppm, the methyl group of the coumarin ring at δ 2.4-2.7 ppm, the aspartic acid α-proton as a triplet at δ 4.4-4.7 ppm, and the β-methylene protons as a complex multiplet at δ 2.6-2.9 ppm [28]. The amide NH proton appears as a broad singlet around δ 10.3 ppm, often showing temperature-dependent line broadening due to exchange processes [11].

¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements the ¹H analysis by providing information about the carbon framework and connectivity [28] [27]. Key signals include the carbonyl carbons of the coumarin (δ ~160 ppm) and amide (δ ~170 ppm) groups, the aromatic carbons of the AMC moiety (δ 105-155 ppm), and the aliphatic carbons of the aspartic acid residue (δ 35-55 ppm) [28].

Liquid Chromatography-Mass Spectrometry

LC-MS analysis provides simultaneous assessment of chromatographic purity and mass spectral identity [22] [23]. The method typically employs C18 columns with formic acid-modified mobile phases to ensure MS compatibility [23]. Selected ion monitoring (SIM) at m/z 291 enables sensitive detection of H-Asp(AMC)-OH with detection limits in the nanogram range [22].

LC-MS/MS experiments provide additional structural confirmation through product ion scanning and precursor ion analysis [22]. The technique is particularly valuable for impurity identification and quantitation, enabling the detection and characterization of synthetic by-products, degradation products, and related substances [22].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy characterizes the chromophoric properties of H-Asp(AMC)-OH and provides quantitative analysis capabilities [2] [29]. The compound exhibits characteristic absorption maxima around 325 nm corresponding to the AMC chromophore, with extinction coefficients typically in the range of 10,000-15,000 M⁻¹cm⁻¹ [2].

Spectroscopic analysis in various solvents provides information about environmental sensitivity and solvatochromic effects [2]. Beer-Lambert law relationships enable accurate concentration determination for purity assessment and biological activity studies [2]. The UV spectrum also serves as a fingerprint for compound identification and quality control purposes [29].

Fluorescence Spectroscopy

Fluorescence spectroscopy represents a highly sensitive and specific analytical technique for H-Asp(AMC)-OH characterization [30] [17]. The compound exhibits excitation maxima at 342 nm and emission maxima at 441 nm, characteristic of the 7-amino-4-methylcoumarin fluorophore [17].

Quantum yield measurements provide quantitative assessment of fluorescence efficiency, with values typically ranging from 0.4-0.8 depending on solvent and environmental conditions [31]. Fluorescence lifetime analysis reveals excited-state dynamics, with typical lifetimes of 5-8 nanoseconds for AMC derivatives [31]. These parameters are crucial for applications in fluorescence resonance energy transfer (FRET) and fluorescence polarization assays [31].

Solvent-dependent fluorescence studies provide insights into conformational flexibility and environmental sensitivity of the compound [31]. pH titration experiments reveal the ionization behavior of the amino and carboxyl groups, with typical pKa values around 3.0 for the carboxyl group and 9.5 for the amino group [30].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides functional group identification and hydrogen bonding analysis [28] [9]. H-Asp(AMC)-OH exhibits characteristic IR absorptions including: NH stretching around 3300-3500 cm⁻¹, carbonyl stretching of the carboxylic acid (1710-1730 cm⁻¹) and amide (1650-1670 cm⁻¹) groups, and aromatic C=C stretching in the AMC moiety (1580-1620 cm⁻¹) [9].

Variable temperature IR studies reveal conformational changes and intramolecular hydrogen bonding patterns [28]. Deuterium exchange experiments provide information about solvent accessibility of exchangeable protons [28].

Elemental Analysis

Combustion elemental analysis (CHN) provides confirmation of the molecular formula and assessment of sample purity [9]. For H-Asp(AMC)-OH (C₁₄H₁₄N₂O₅), the theoretical elemental composition is: C, 57.93%; H, 4.86%; N, 9.65% [9]. Analytical results within ±0.4% of theoretical values indicate high purity and absence of inorganic contaminants [32].